2-(Diethylamino)ethanimidamide

描述

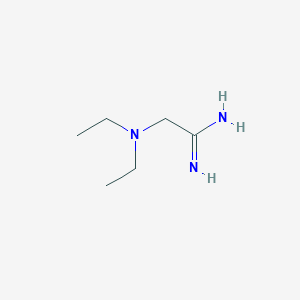

2-(Diethylamino)ethanimidamide (CAS: 89599-94-0) is a nitrogen-containing organic compound with the molecular formula C₆H₁₅N₃O and an average molecular mass of 145.206 g/mol . Structurally, it consists of a diethylamino group (-N(C₂H₅)₂) attached to an ethanimidamide backbone, which includes a hydroxyimine (-N-OH) functional group. The compound is also referred to by systematic IUPAC names such as (Z)-2-(diethylamino)-N′-hydroxyethanimidamide and has synonyms like 2-Diethylamino-N-hydroxyacetamidine .

属性

IUPAC Name |

2-(diethylamino)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-3-9(4-2)5-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFVLJDYYWMBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethanimidamide typically involves the reaction of diethylamine with an appropriate precursor under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at a specific range to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then packaged and stored under appropriate conditions to maintain its stability and prevent degradation .

化学反应分析

Types of Reactions: 2-(Diethylamino)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines; performed in polar solvents.

Major Products:

Oxidation: Corresponding oxides and by-products.

Reduction: Amines and related derivatives.

Substitution: Substituted ethanimidamides and related compounds.

科学研究应用

2-(Diethylamino)ethanimidamide finds applications in several scientific fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

作用机制

The mechanism of action of 2-(Diethylamino)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Diethylamino)ethanimidamide and related compounds:

Key Comparisons

Alkylamino Substituent Effects Diethylamino vs. However, the dimethylamino derivative’s dihydrochloride salt (C₄H₁₁N₃·2HCl) exhibits superior water solubility due to ionic interactions . Reactivity: The diethylamino group’s bulkiness may sterically hinder reactions at the imidamide moiety, whereas the smaller dimethylamino group allows for faster nucleophilic substitution .

Aromatic vs. Aliphatic Modifications Isoindole-Dione Derivative (C₁₀H₁₀ClN₃O₂): The fused aromatic ring in this compound enables π-π stacking interactions, making it suitable for targeting hydrophobic pockets in enzymes or receptors. This contrasts with the aliphatic diethylamino group in the parent compound, which prioritizes solubility and flexibility . Thiophene-Containing Analog (C₆H₉N₃OS): The thienyl group introduces sulfur-mediated electronic effects (e.g., resonance stabilization), which may alter redox behavior compared to the purely alkyl-substituted compound .

Electron-Withdrawing Groups The trifluoromethylphenyl derivative (C₉H₁₀F₃N₃O) demonstrates enhanced metabolic stability due to the electron-withdrawing CF₃ group, which resists oxidative degradation. This property is absent in this compound, making the CF₃ analog more suitable for prolonged pharmacological action .

Salt Forms and Solubility Hydrochloride salts (e.g., C₁₀H₁₀ClN₃O₂, C₄H₁₁N₃·2HCl) significantly improve aqueous solubility compared to the free base form of this compound. This is critical for intravenous drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。